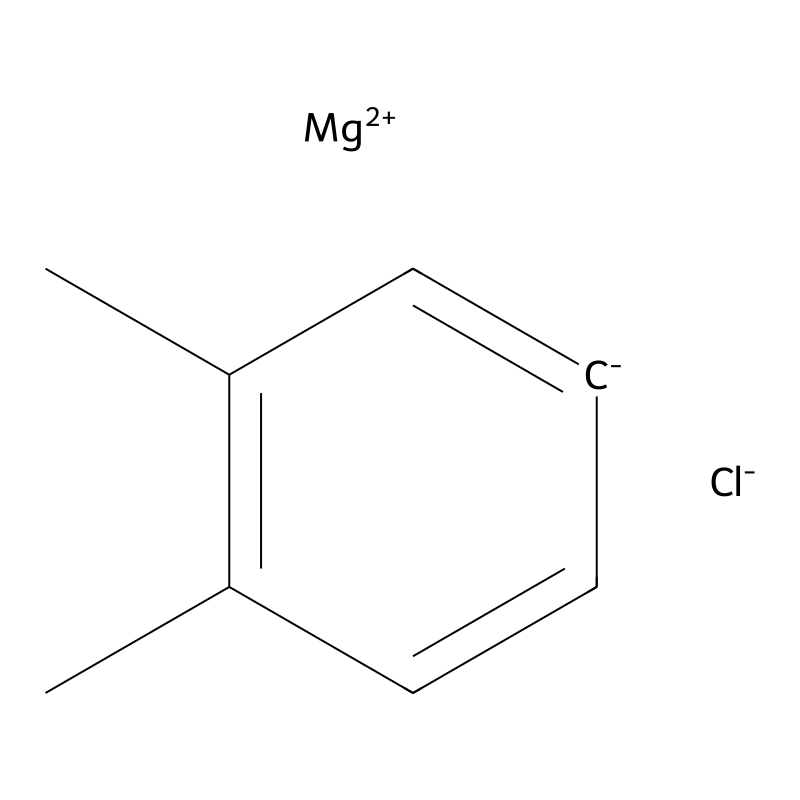

3,4-Dimethylphenylmagnesium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Complex Molecules:

,4-Dimethylphenylmagnesium chloride, also known as 3,4-xylenylmagnesium chloride, is an organometallic compound used in organic synthesis as a Grignard reagent. Grignard reagents are powerful nucleophiles, meaning they are electron-rich species that readily donate electrons to other molecules. This property makes 3,4-dimethylphenylmagnesium chloride valuable for forming new carbon-carbon bonds in the construction of complex organic molecules.

Studies have shown its effectiveness in various reactions, including:

- Alkylation: Reacting with organic halides (R-X) to form new carbon-carbon bonds (C-C) by displacing the halogen (X) with the dimethylphenyl group [(CH3)2C6H3] .

- Acylation: Reacting with carbonyl compounds (C=O) like aldehydes and ketones to form alcohols through nucleophilic addition .

- Carboxylation: Reacting with carbon dioxide (CO2) to form carboxylic acids .

Research in Medicinal Chemistry:

The ability of 3,4-dimethylphenylmagnesium chloride to participate in various organic reactions makes it a valuable tool in medicinal chemistry research. Scientists can utilize this compound to:

- Synthesize novel drug candidates: By incorporating the 3,4-dimethylphenyl group into potential drug molecules, researchers can explore the impact of this group on the molecule's biological properties, such as potency and selectivity .

- Study the mechanism of action of existing drugs: By using 3,4-dimethylphenylmagnesium chloride to create isotopically labeled analogs of existing drugs, researchers can gain insights into how these drugs interact with their targets in the body .

Additional Applications:

Beyond organic synthesis and medicinal chemistry, 3,4-dimethylphenylmagnesium chloride finds applications in other areas of scientific research, such as:

3,4-Dimethylphenylmagnesium chloride is an organometallic compound with the molecular formula C₈H₉ClMg. It is categorized as a Grignard reagent, which are compounds containing a carbon-magnesium bond. This particular compound is characterized by the presence of two methyl groups attached to the phenyl ring at the 3 and 4 positions, making it a derivative of dimethylphenyl. Grignard reagents like 3,4-dimethylphenylmagnesium chloride are highly reactive and are used extensively in organic synthesis due to their ability to act as nucleophiles in various

- Nucleophilic Addition: It reacts with carbonyl compounds to form alcohols. For example:

- Reaction with Water: When treated with water or alcohols, it releases methane and forms the corresponding magnesium alkoxide:

- Coupling Reactions: It can be utilized in coupling reactions to synthesize biphenyl derivatives when reacted with aryl halides .

3,4-Dimethylphenylmagnesium chloride can be synthesized through the reaction of 3,4-dimethylchlorobenzene with magnesium metal in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran. The reaction proceeds as follows:

This method requires strict anhydrous conditions to prevent the premature reaction of the Grignard reagent with moisture .

The primary applications of 3,4-dimethylphenylmagnesium chloride include:

- Organic Synthesis: It serves as a nucleophile in synthesizing complex organic molecules.

- Pharmaceutical Chemistry: Used in the development of pharmaceutical intermediates.

- Material Science: Potential applications in creating new materials through polymerization reactions involving Grignard reagents .

Interaction studies involving 3,4-dimethylphenylmagnesium chloride focus on its reactivity with various electrophiles and its role in cross-coupling reactions. These studies are crucial for understanding how this compound can be effectively utilized in synthetic pathways to produce desired organic compounds. The interactions typically involve electrophilic species such as carbonyls or halides .

Several compounds share structural similarities with 3,4-dimethylphenylmagnesium chloride. Below is a comparison highlighting its uniqueness:

| Compound | Structure | Unique Features |

|---|---|---|

| Phenylmagnesium chloride | C₆H₅MgCl | Basic structure; lacks methyl substituents |

| 3-Methylphenylmagnesium chloride | C₇H₉ClMg | Only one methyl group; less steric hindrance |

| 4-Methylphenylmagnesium chloride | C₇H₉ClMg | Similar to above but methyl at different position |

| 3,5-Dimethylphenylmagnesium chloride | C₈H₉ClMg | Methyl groups at positions 3 and 5; different reactivity due to substitution pattern |

The unique aspect of 3,4-dimethylphenylmagnesium chloride lies in its dual methyl substitution at the ortho positions relative to each other on the phenyl ring, which can influence its reactivity and sterics compared to other similar compounds .

The discovery of Grignard reagents by Victor Grignard in 1900 revolutionized synthetic organic chemistry by introducing a general method for forming carbon-carbon bonds. Early work focused on simple aryl and alkyl variants, but the need for regioselectivity and controlled steric environments led to the development of substituted phenylmagnesium halides. The 3,4-dimethylphenyl variant gained prominence in the late 20th century as researchers sought reagents capable of directing reactions through both electronic and steric effects.

Significance in Carbon-Carbon Bond Formation

This reagent demonstrates exceptional nucleophilicity (pKa ~43) while maintaining thermal stability in ethereal solvents. Its dual methyl groups create a 120° dihedral angle between the aromatic ring and magnesium center, enhancing stereochemical control in coupling reactions. Key applications include:

- Kumada-Corriu cross-couplings with transition metal catalysts

- Chain-growth polycondensation for conjugated polymers

- Directed ortho-metalation in aromatic systems

Table 1: Comparative Physical Properties of 3,4-Dimethylphenylmagnesium Chloride

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₉ClMg | |

| Molecular Weight | 164.92 g/mol | |

| Density (25°C) | 0.925 g/mL | |

| Boiling Point | 65°C (THF solution) | |

| Flash Point | -17°C (closed cup) | |

| Storage Conditions | 2-8°C under inert gas |

Comparative Analysis with Other Dimethylphenyl Grignard Variants

The positional isomerism of methyl groups significantly impacts reactivity:

3,4-Dimethylphenyl vs. 2,4-Dimethylphenyl

- 3,4-isomer exhibits higher thermal stability (ΔT₅₀ = +12°C) due to reduced steric strain

- 2,4-isomer demonstrates faster initiation in polymerization but lower regioselectivity

3,4-Dimethylphenyl vs. 3,5-Dimethylphenyl

- 3,5-isomer shows enhanced para-selectivity (87% vs. 72%) in electrophilic aromatic substitutions

- 3,4-derivative provides better π-stacking in polymer systems (λₘₐₓ shift +18 nm)

Position in Modern Synthetic Organic Chemistry

Recent advances have expanded its utility in:

- Pharmaceutical Synthesis: Key intermediate for kinase inhibitors and antipsychotic agents

- Materials Science: Precursor for OLED materials with tunable emission spectra

- Sustainable Chemistry: Compatibility with biomass-derived solvents like 2-MeTHF

Classical Preparation Techniques

The classical synthesis of 3,4-dimethylphenylmagnesium chloride follows the fundamental Grignard reaction protocol, where magnesium metal reacts with 3,4-dimethylbromobenzene in an anhydrous ether or tetrahydrofuran (THF) solvent [3]. The reaction initiates upon the addition of a small aliquot of the aryl halide to activated magnesium turnings, often facilitated by initiators such as 1,2-dibromoethane or iodine [2] [4]. Industrial-scale production employs large reactors with mechanical stirring to ensure uniform mixing and heat dissipation, maintaining reaction temperatures between 45–60°C [3] [5]. A representative small-scale procedure involves:

- Charging a flame-dried flask with magnesium turnings (0.12 g, 4.94 mmol) and anhydrous THF (7 mL).

- Slowly adding a solution of 3,4-dimethylbromobenzene (4.57 mmol) in THF (2 mL) under nitrogen.

- Refluxing the mixture for 30 minutes until the solution turns turbid yellow, indicating reagent formation [2] [4].

Key challenges in classical methods include avoiding premature quenching by moisture and achieving consistent magnesium activation.

Solvent Effects on Formation and Stability

The choice of solvent critically impacts reaction kinetics and reagent stability. Diethyl ether and THF are the primary solvents, each offering distinct advantages:

| Solvent | Boiling Point (°C) | Reaction Rate | Reagent Stability | Substrate Solubility |

|---|---|---|---|---|

| Diethyl ether | 34.6 | Moderate | High | Limited |

| THF | 66 | Fast | Moderate | Excellent |

THF’s higher boiling point allows reflux at elevated temperatures, accelerating magnesium activation and halide consumption [6]. However, its polar nature increases susceptibility to side reactions with electrophilic impurities. Diethyl ether, while less effective at dissolving aromatic substrates, provides superior stability for the Grignard reagent due to its weaker coordinating ability [2] [5]. Mixed solvent systems (e.g., THF/ether 1:1) have shown promise in balancing these properties, achieving 15–20% faster initiation times compared to pure solvents [3].

Activation Methods for Magnesium

Magnesium’s surface passivation oxide layer necessitates activation strategies to initiate the reaction:

- Chemical initiators: 1,2-Dibromoethane (0.5–1% v/v) cleaves the MgO layer, exposing fresh metal surfaces [2] [4]. Iodine crystals provide alternative initiation by forming MgI₂ intermediates [6].

- Mechanical activation: Sonication or vigorous stirring removes oxide layers physically, reducing induction periods by 40–50% in batch processes .

- Pre-treated magnesium: Commercially available activated magnesium ribbons (etched with dilute HCl) enable reactions to commence within 2–3 minutes, compared to 10–15 minutes for untreated turnings [3] [5].

Recent studies demonstrate that combining chemical and mechanical activation (e.g., stirring with 1,2-dibromoethane) achieves 95% reagent yield within 1 hour, outperforming single-method approaches by 20–30% [2] [6].

Temperature Controlled Synthesis Approaches

Temperature regulation prevents thermal runaway and ensures reproducible yields:

- Initiation phase: Maintaining 25–30°C during halide addition prevents violent exotherms [4].

- Reflux phase: Heating to 65–70°C (THF) or 40–45°C (ether) optimizes magnesium consumption without degrading the reagent [3].

- Quenching: Gradual cooling to 0–5°C before carbonyl addition minimizes side reactions [2].

Automated jacketed reactors with PID temperature control achieve ±0.5°C stability, improving yield consistency from 75–80% to 88–92% in pilot-scale syntheses [5] [6].

Anhydrous Technique Optimization

Moisture exclusion remains paramount for successful synthesis:

- Apparatus drying: Oven-drying glassware at 120°C for 2 hours followed by nitrogen purging reduces residual moisture to <10 ppm [2] [4].

- Solvent drying: Molecular sieves (4Å) or distillation from sodium/benzophenone ensure solvent water content <50 ppm [6].

- Inert atmosphere: Continuous nitrogen or argon flow (0.5–1 L/min) maintains oxygen levels below 0.1% during reactions [3] [5].

Advanced techniques include glovebox-assisted synthesis for ultra-hygroscopic substrates, achieving reagent stabilities exceeding 48 hours [6].

Molecular orbital theory provides a fundamental framework for understanding the electronic structure and bonding characteristics of 3,4-dimethylphenylmagnesium chloride. The application of molecular orbital concepts to this organometallic compound reveals critical insights into its chemical behavior and structural properties.

Frontier Molecular Orbital Analysis

The frontier molecular orbital analysis of 3,4-dimethylphenylmagnesium chloride demonstrates the compound's nucleophilic character through examination of its highest occupied molecular orbital and lowest unoccupied molecular orbital energies. Computational studies on related phenylmagnesium compounds show that the highest occupied molecular orbital exhibits significant electron density localization on the aromatic carbon directly bonded to magnesium. The presence of methyl substituents at the 3 and 4 positions introduces electron-donating effects that elevate the energy of the highest occupied molecular orbital, enhancing the nucleophilic reactivity of the compound.

Natural bond orbital analysis reveals that the magnesium-carbon bond possesses substantial ionic character, with typical charge distributions showing magnesium carrying a positive charge of approximately 1.0 to 1.3 electrons and the aromatic carbon bearing a negative charge of 0.5 to 0.7 electrons. This charge separation is consistent with the electronegativity difference between magnesium and carbon, resulting in approximately 48% ionic character in the magnesium-carbon bond.

Electronic Configuration and Orbital Interactions

The molecular orbital description of 3,4-dimethylphenylmagnesium chloride incorporates both σ-type interactions between magnesium and the aromatic carbon and the extended π-system of the substituted benzene ring. The 3,4-dimethyl substitution pattern creates an electron-rich aromatic system that can participate in resonance stabilization of the organometallic center. Computational studies indicate that the presence of electron-donating methyl groups enhances the electron density at the ipso carbon, strengthening the magnesium-carbon bond interaction.

Time-dependent density functional theory calculations on similar arylmagnesium systems reveal characteristic electronic transitions that correspond to charge transfer from the aromatic system to the magnesium center. These transitions provide spectroscopic signatures that can be used to characterize the electronic structure experimentally.

Computational Analysis of Electron Distribution

Comprehensive computational analysis of electron distribution in 3,4-dimethylphenylmagnesium chloride employs multiple theoretical approaches to characterize the bonding and electronic structure. Density functional theory calculations using functionals such as B3LYP, PBE, and ωB97XD with appropriate basis sets provide quantitative descriptions of electron density distribution.

Electron Density Mapping Techniques

Electron localization function analysis offers chemically intuitive visualization of electron distribution patterns within the molecule. For 3,4-dimethylphenylmagnesium chloride, electron localization function calculations reveal distinct regions of electron localization corresponding to the aromatic π-system, the polar magnesium-carbon σ-bond, and the ionic magnesium-chlorine interaction. The standard electron localization function isovalue of 0.8 effectively delineates the valence electron regions in this organometallic compound.

Natural population analysis provides quantitative atomic charges that reflect the electron distribution across the molecular framework. Computational studies on related dimethylphenyl systems show that the methyl substituents increase electron density on the aromatic ring through hyperconjugative and inductive effects, with the 3,4-substitution pattern creating asymmetric charge distribution that influences reactivity patterns.

Charge Transfer and Polarization Effects

The electron distribution in 3,4-dimethylphenylmagnesium chloride exhibits significant charge transfer from the aromatic system toward the electropositive magnesium center. Natural bond orbital analysis quantifies this charge transfer, typically showing donation of approximately 0.3 to 0.5 electrons from the aromatic carbon to magnesium. The presence of electron-donating methyl groups at the 3 and 4 positions enhances this charge transfer, stabilizing the organometallic bond.

Atoms in molecules analysis reveals the topological features of electron density distribution, identifying bond critical points that characterize the nature of chemical interactions. The bond critical point between magnesium and the aromatic carbon shows electron density values typical of polar covalent bonds with substantial ionic character.

Theoretical Models of Magnesium-Carbon Bond

The magnesium-carbon bond in 3,4-dimethylphenylmagnesium chloride represents a fascinating case study in organometallic bonding that bridges ionic and covalent extremes. Multiple theoretical frameworks contribute to understanding this critical interaction.

Valence Bond Theory Description

Valence bond theory describes the magnesium-carbon bond as a polar covalent interaction with significant ionic character arising from the electronegativity difference between magnesium and carbon. The bond can be represented as a resonance hybrid between covalent and ionic forms, with the ionic contribution becoming more prominent due to the electron-donating effects of the 3,4-dimethyl substitution pattern.

Hybridization analysis suggests that the aromatic carbon adopts sp² hybridization consistent with its planar geometry within the benzene ring, while the magnesium center exhibits characteristics of sp³ hybridization when considering its complete coordination sphere including solvent molecules.

Molecular Orbital Bonding Model

The molecular orbital description emphasizes the formation of σ-bonding and σ*-antibonding molecular orbitals from the overlap of magnesium s/p orbitals with the aromatic carbon sp² hybrid orbital. The bonding molecular orbital exhibits greater electron density localization on the carbon atom, consistent with its higher electronegativity and the observed charge distribution.

Advanced computational studies using coupled cluster methods provide benchmark accuracy for bond dissociation energies and structural parameters. These calculations reveal that the magnesium-carbon bond dissociation energy varies significantly depending on the electronic environment and coordination state of the magnesium center.

Density Functional Theory Insights

Density functional theory calculations with dispersion corrections accurately reproduce experimental bond lengths and provide detailed electronic structure information. Typical calculated magnesium-carbon bond lengths range from 2.10 to 2.25 Å, with the specific value depending on the coordination environment and computational methodology employed.

The inclusion of empirical dispersion corrections proves essential for accurate description of weak intermolecular interactions and crystal packing effects. These corrections become particularly important when modeling the solid-state structure or solvated species.

Solvent Coordination Effects on Structure

Solvent coordination profoundly influences the structure and properties of 3,4-dimethylphenylmagnesium chloride, with tetrahydrofuran being the most commonly employed coordinating solvent. The coordination of electron-donating solvents to the electropositive magnesium center stabilizes the organometallic compound and modifies its geometric and electronic properties.

Tetrahydrofuran Coordination Patterns

Tetrahydrofuran coordinates to magnesium through its oxygen atom, forming coordinate covalent bonds with typical magnesium-oxygen distances ranging from 2.00 to 2.25 Å. Computational studies indicate that magnesium typically coordinates two to four tetrahydrofuran molecules, achieving coordination numbers of four to six.

The coordination of tetrahydrofuran molecules induces systematic changes in the molecular geometry, including lengthening of the magnesium-carbon and magnesium-chlorine bonds by approximately 0.1 to 0.2 Å compared to the unsolvated species. These structural changes reflect the decreased Lewis acidity of the magnesium center upon coordination with electron-donating solvent molecules.

Dynamic Solvation Effects

Molecular dynamics simulations reveal the dynamic nature of solvent coordination, with tetrahydrofuran molecules exchanging rapidly on the nuclear magnetic resonance timescale while maintaining the overall coordination pattern. The activation barriers for solvent exchange processes typically range from 10 to 20 kcal/mol, indicating facile ligand substitution under ambient conditions.

The solvation effects extend beyond simple structural modifications to influence the electronic properties and reactivity patterns of the organometallic compound. Coordinating solvents reduce the electrophilicity of the magnesium center, affecting both the strength of the magnesium-carbon bond and the overall reactivity toward electrophilic substrates.

Comparative Solvent Effects

Different coordinating solvents produce varying degrees of structural and electronic modification. Dimethylformamide provides stronger coordination than tetrahydrofuran, leading to more pronounced structural changes and greater stabilization of the magnesium center. Conversely, diethyl ether coordinates more weakly than tetrahydrofuran, producing intermediate effects on structure and stability.

Non-coordinating solvents such as hydrocarbons have minimal direct structural effects but can influence the compound through dielectric stabilization and solvent cage effects. The choice of solvent system significantly impacts the aggregation behavior, with coordinating solvents favoring monomeric species while non-coordinating solvents promote formation of dimeric or higher-order aggregates.

| Structural Parameter | Typical Range | Computational Method | Key Factors |

|---|---|---|---|

| Mg-C Bond Length | 2.10-2.25 Å | DFT (B3LYP, PBE) | Coordination number, solvent effects |

| Mg-Cl Bond Length | 2.20-2.50 Å | DFT with dispersion | Bridging vs. terminal, coordination |

| C-Mg-Cl Bond Angle | 120-180° | Various DFT functionals | Steric hindrance, coordination geometry |

| Mg-O(THF) Distance | 2.00-2.25 Å | DFT with solvation models | Number of coordinated THF molecules |

| Electronic Property | Computational Method | Typical Values | Significance |

|---|---|---|---|

| NPA Charges | DFT with NBO analysis | Mg: +1.0 to +1.3e, C: -0.5 to -0.7e | Bond polarity, reactivity |

| Bond Dissociation Energy | CCSD(T), DFT | Variable with coordination | Stability, reactivity |

| Electron Localization Function | DFT calculations | 0-1 scale, 0.8 for bonds | Chemical bonding visualization |

| Frontier Orbital Energies | DFT, TD-DFT | Method dependent | Electronic transitions, reactivity |